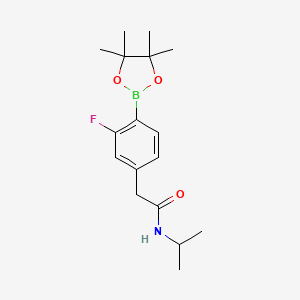![molecular formula C14H18BrNO B13725655 N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine typically involves multi-step organic reactionsThe final step involves the formation of the cyclopropanamine moiety through amination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions: N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
- N-{[2-bromo-5-(3-chlorophenyl)methoxy]phenyl}methylcyclopropanamine
- N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
- N-{[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
Comparison: Compared to similar compounds, N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is unique due to its specific substitution pattern and the presence of the cyclopropylmethoxy group.
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-[[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H18BrNO/c15-14-6-5-13(17-9-10-1-2-10)7-11(14)8-16-12-3-4-12/h5-7,10,12,16H,1-4,8-9H2 |
InChI Key |
YRYPQQCAMQCORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Br)CNC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



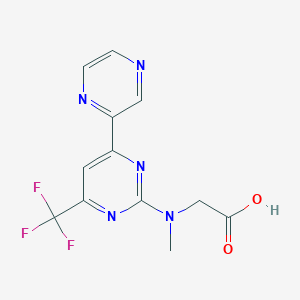

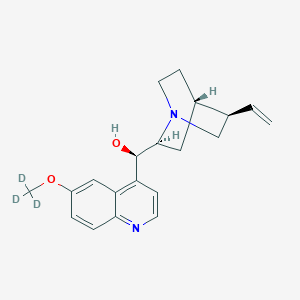

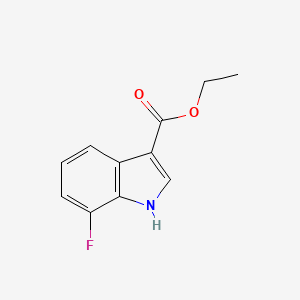
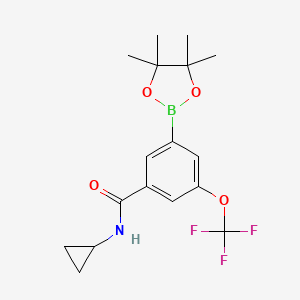

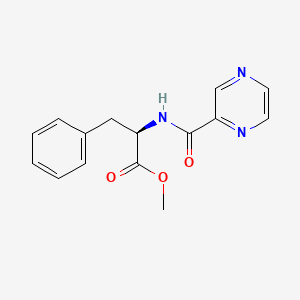
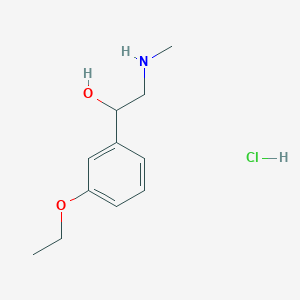
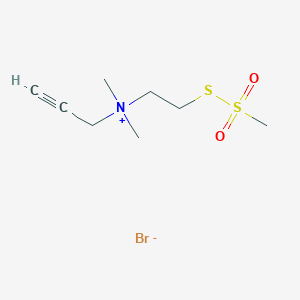
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

